

# Spectroscopic Characterization of Nitroalkyl Peroxides: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (Nitroperoxy)ethane

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This guide provides a comprehensive overview of the spectroscopic techniques used to characterize nitroalkyl peroxides, a class of compounds with growing interest in various chemical and pharmaceutical fields. The unique combination of the nitro and peroxide functional groups presents a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data of $\beta$ -Peroxyl Nitroalkanes

The following tables summarize typical spectroscopic data for  $\beta$ -peroxyl nitroalkanes, synthesized via the nitration-peroxidation of alkenes. This data is crucial for the identification and characterization of this compound class.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of nitroalkyl peroxides. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the peroxide linkage.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\text{CDCl}_3$ , ppm) of Representative  $\beta$ -Peroxyl Nitroalkanes

Compound Structure	H $\alpha$ (ppm)	H $\beta$ (ppm)	Other Protons (ppm)
1	4.80 (dd, J = 13.2, 5.2 Hz, 1H), 4.65 (dd, J = 13.2, 8.0 Hz, 1H)	5.50 (dd, J = 8.0, 5.2 Hz, 1H)	7.41-7.32 (m, 5H), 1.28 (s, 9H)
2	4.75 (dd, J = 13.2, 5.6 Hz, 1H), 4.62 (dd, J = 13.2, 7.6 Hz, 1H)	5.43 (dd, J = 7.6, 5.6 Hz, 1H)	7.30-7.20 (m, 4H), 2.36 (s, 3H), 1.28 (s, 9H)
3	4.82 (dd, J = 13.2, 4.8 Hz, 1H), 4.68 (dd, J = 13.2, 8.4 Hz, 1H)	5.48 (dd, J = 8.4, 4.8 Hz, 1H)	7.45-7.35 (m, 4H), 1.29 (s, 9H)

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\text{CDCl}_3$ , ppm) of Representative  $\beta$ -Peroxyl Nitroalkanes

Compound Structure	C $\alpha$ (ppm)	C $\beta$ (ppm)	Other Carbons (ppm)
1	79.8	85.1	135.4, 129.0, 128.9, 127.8, 82.0, 26.4
2	79.8	84.8	138.9, 132.3, 129.6, 127.7, 81.9, 26.4, 21.3
3	79.2	84.5	134.3, 134.1, 129.3, 129.2, 82.1, 26.4

## Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are essential for identifying the key functional groups present in nitroalkyl peroxides. The nitro group exhibits strong, characteristic stretching vibrations, while the peroxide bond shows weaker but identifiable signals.

Table 3: Characteristic IR and Raman Frequencies ( $\text{cm}^{-1}$ ) for Nitroalkyl Peroxides

Functional Group	Vibration Mode	IR Frequency (cm <sup>-1</sup> )	Raman Frequency (cm <sup>-1</sup> )	Intensity
Nitro (NO <sub>2</sub> ) Group	Asymmetric Stretch	1560 - 1540	1560 - 1540	Strong
	Symmetric Stretch	1380 - 1360	1380 - 1360	Strong
Peroxide (O-O) Group	O-O Stretch	890 - 830	890 - 830	Weak to Medium
C-N Bond	C-N Stretch	870 - 850	870 - 850	Medium

Note: The exact frequencies can vary depending on the molecular structure and environment.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of nitroalkyl peroxides. Common fragmentation pathways involve the loss of the nitro group (NO<sub>2</sub>) and cleavage of the peroxide bond.<sup>[1][2]</sup>

Table 4: Key Fragmentation Patterns in Mass Spectrometry of Nitroalkyl Peroxides

Fragmentation	Description
[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of a nitro group (46 amu). This is a very common fragmentation for nitro compounds.
[M - O <sub>2</sub> ] <sup>+</sup>	Loss of molecular oxygen from the peroxide linkage.
[M - R'OO] <sup>+</sup>	Cleavage of the C-O bond of the peroxide.
Cleavage of C-C bond α to NO <sub>2</sub>	Fragmentation of the alkyl chain adjacent to the nitro group.

## Experimental Protocols

A reliable method for the synthesis of  $\beta$ -peroxyl nitroalkanes is the nitration-peroxidation of alkenes.<sup>[3][4]</sup>

## General Procedure for the Synthesis of $\beta$ -Peroxyl Nitroalkanes

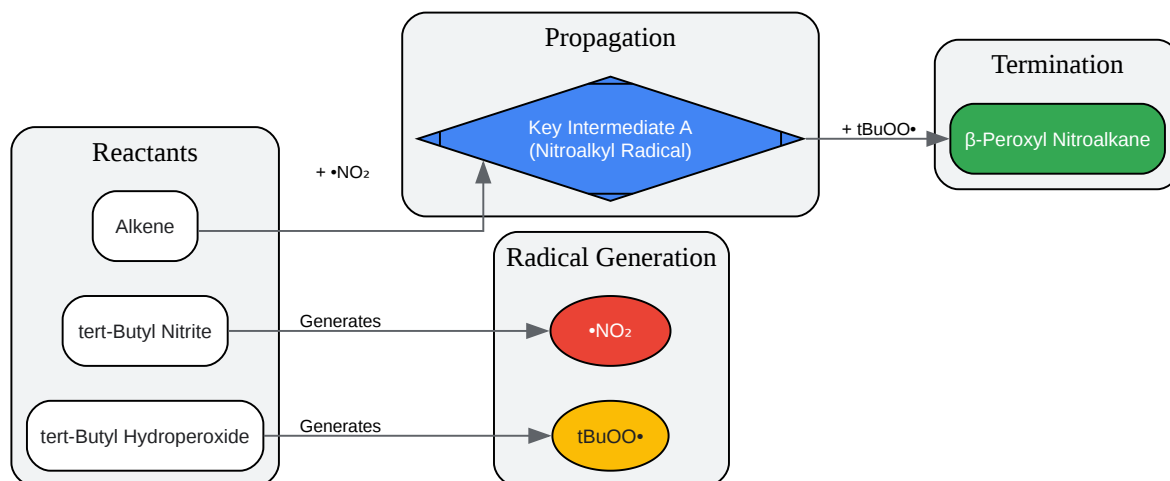
To a solution of the alkene (0.5 mmol) and  $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$  (10 mol %) in acetonitrile (2.0 mL) is added tert-butyl nitrite (1.0 mmol) and tert-butyl hydroperoxide (1.5 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired  $\beta$ -peroxyl nitroalkane.

Materials:

- Alkene
- Manganese(III) acetate dihydrate ( $\text{Mn}(\text{OAc})_3 \cdot 2\text{H}_2\text{O}$ )
- tert-Butyl nitrite
- tert-Butyl hydroperoxide (TBHP)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Standard laboratory glassware and purification supplies

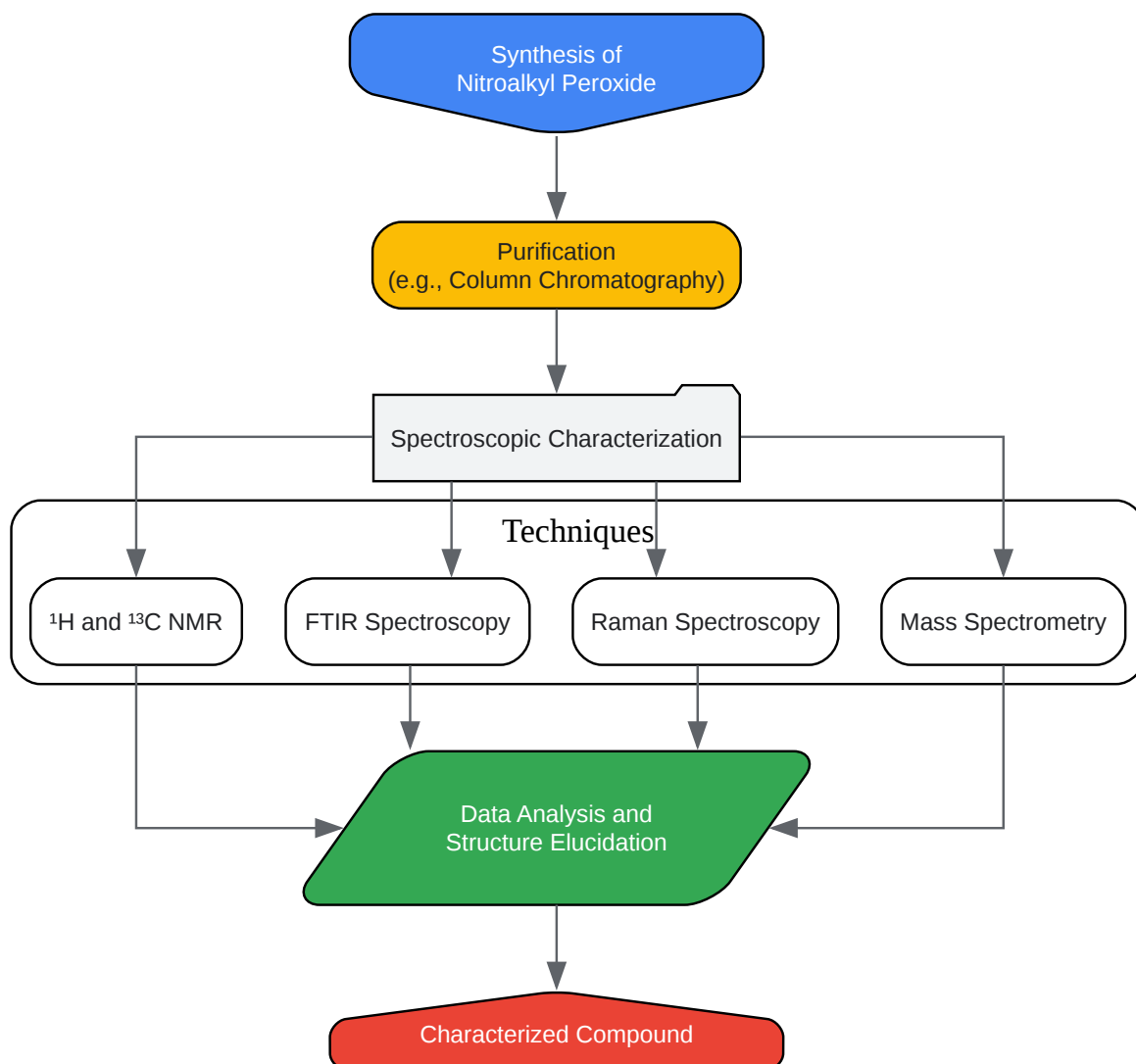
## Visualizations

The following diagrams illustrate the reaction mechanism for the formation of nitroalkyl peroxides and a general workflow for their spectroscopic characterization.



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Caption: Radical reaction mechanism for the nitration-peroxidation of alkenes.



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Caption: General workflow for the spectroscopic characterization of nitroalkyl peroxides.

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